molecular formula C11H13BrClNO B1277438 T-Butyl 5-bromo-2-chlorobenzamide CAS No. 892018-58-5

T-Butyl 5-bromo-2-chlorobenzamide

Cat. No.: B1277438
CAS No.: 892018-58-5
M. Wt: 290.58 g/mol
InChI Key: FEFODIGBKSBKHV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: T-Butyl 5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism by which T-Butyl 5-bromo-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzamide
  • 5-Bromo-N-butyl-2-chlorobenzamide
  • 5-Bromo-N-methyl-2-chlorobenzamide

Comparison: T-Butyl 5-bromo-2-chlorobenzamide is unique due to the presence of the tert-butyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Biological Activity

T-Butyl 5-bromo-2-chlorobenzamide (CAS Number: 892018-58-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a tert-butyl group, a bromine atom, and a chlorine atom attached to a benzamide structure. This unique configuration influences its solubility, reactivity, and biological activity compared to similar compounds.

Property Description
Molecular Formula C11H13BrClN
Molecular Weight 284.58 g/mol
Solubility Soluble in organic solvents like DCM
Melting Point Not specified in available literature

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival.

Case Study: Antimicrobial Efficacy

In a study assessing the compound's efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer activity is attributed to the compound's ability to target specific signaling pathways involved in cell growth and survival. For instance, it may interfere with the mitotic spindle formation, leading to multipolar cell division and subsequent cell death .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Antimicrobial Activity Anticancer Activity
5-Bromo-2-chlorobenzamideModerateLow
5-Bromo-N-butyl-2-chlorobenzamideHighModerate
This compoundHighHigh

The presence of the tert-butyl group in this compound enhances its solubility and biological activity compared to other derivatives .

Drug Development Applications

Due to its promising biological activities, this compound serves as a valuable intermediate in drug synthesis. Its derivatives are being explored for potential applications in treating infections and cancers resistant to current therapies.

Properties

IUPAC Name

5-bromo-N-tert-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFODIGBKSBKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428960
Record name T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892018-58-5
Record name T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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